2-Hydroxy Atorvastatin-d5 Disodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

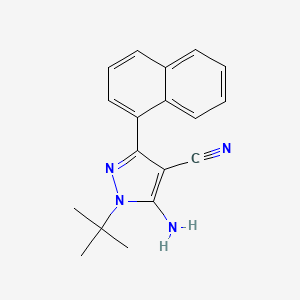

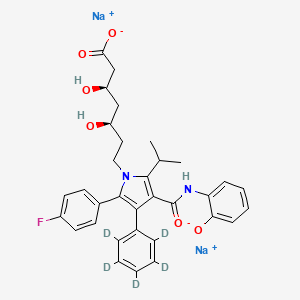

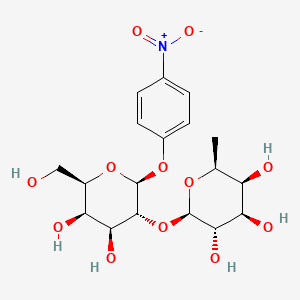

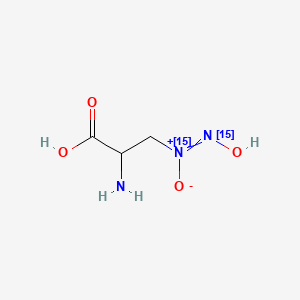

2-Hydroxy Atorvastatin-d5 Disodium Salt is a deuterated metabolite of Atorvastatin . It is a selective, competitive HMG-CoA reductase inhibitor . Atorvastatin is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . The molecular formula of this compound is C33 2H5 H28 F N2 O6 . 2 Na and it has a molecular weight of 623.63 .

Molecular Structure Analysis

The molecular formula of 2-Hydroxy Atorvastatin-d5 Disodium Salt is C33 2H5 H28 F N2 O6 . 2 Na . This indicates that the compound contains 33 carbon atoms, 5 deuterium atoms, 28 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 6 oxygen atoms, and 2 sodium atoms .Physical And Chemical Properties Analysis

The physical properties of 2-Hydroxy Atorvastatin-d5 Disodium Salt include a white to pale beige solid appearance and a melting temperature of 132-134°C . It is slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen

Analytical Applications in Pharmacokinetics : 2-Hydroxy Atorvastatin is used as an internal standard in a high-performance liquid chromatography tandem mass spectrometry assay to quantitate atorvastatin and its metabolites in plasma of humans, dogs, and rats. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring (Bullen, Miller, & Hayes, 1999).

Synthesis for Quantitative Analysis : It is also synthesized as an internal standard for LC/MS/MS methods developed for quantitative determination of atorvastatin and its metabolites in human serum (Chen et al., 2000).

Clinical Research in Diabetes and Hypercholesterolemia : Atorvastatin is studied for its effects on gonadal and adrenal hormones in type 2 diabetes patients with mild to moderate hypercholesterolemia, showing no significant hormonal changes post-treatment (Santini et al., 2003).

Investigation of Immunomodulatory Effects : The potential of atorvastatin in treating inflammatory diseases like multiple sclerosis has been explored, showing its ability to promote a Th2 bias and reverse paralysis in central nervous system autoimmune disease (Youssef et al., 2002).

Adherence Testing and Therapeutic Drug Monitoring : A method for quantitative determination of seven statins, including atorvastatin and its active metabolites, has been developed for adherence testing and therapeutic drug monitoring in human blood plasma (Wagmann et al., 2019).

Exploration of Other Therapeutic Effects : Research has investigated atorvastatin's effects on sodium handling and blood pressure in salt-loaded rats with chronic renal insufficiency, showing beneficial effects on renal function and injury (Juncos et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

As a deuterated compound, 2-Hydroxy Atorvastatin-d5 Disodium Salt serves as an important tool in mass spectrometry, offering a stable isotopic tracer that aids in distinguishing between the compound and its non-deuterated counterpart . This could be useful in future research and development in the field of lipid metabolism and pharmacokinetics .

Eigenschaften

IUPAC Name |

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVKONHBFPQVPI-SZNAXHTISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662006 |

Source

|

| Record name | Disodium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(~2~H_5_)phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy Atorvastatin-d5 Disodium Salt | |

CAS RN |

1276537-19-9 |

Source

|

| Record name | Disodium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(~2~H_5_)phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)

![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)